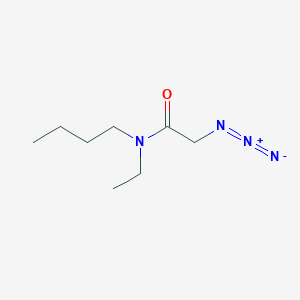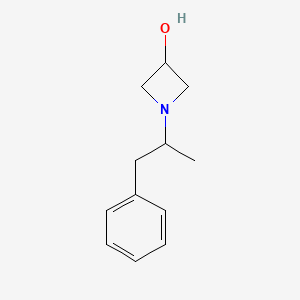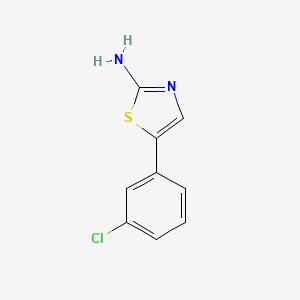
5-(3-氯苯基)噻唑-2-胺
描述
5-(3-Chlorophenyl)thiazol-2-amine is a useful research compound. Its molecular formula is C9H7ClN2S and its molecular weight is 210.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-Chlorophenyl)thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Chlorophenyl)thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
“5-(3-氯苯基)噻唑-2-胺”衍生物已被研究用于其作为抗菌剂的潜力。 噻唑环是许多有效生物活性化合物中常见的特征,包括已知具有抗菌特性的磺胺噻唑 。氯苯基基团的存在可能会增强这些特性,使这些衍生物适合治疗细菌感染。
抗逆转录病毒药物开发
噻唑衍生物也存在于利托那韦等抗逆转录病毒药物中 。可以探索“5-(3-氯苯基)噻唑-2-胺”的结构基序,以开发能够抑制 HIV 和其他逆转录病毒复制的新型抗逆转录病毒药物。
抗真菌应用
像阿巴芬净这样的含有噻唑环的化合物表现出抗真菌活性 。“5-(3-氯苯基)噻唑-2-胺”结构可用于合成针对多种真菌病原体的新型抗真菌药物。
抗肿瘤药物
噻唑衍生物如噻唑呋喃已显示出抗肿瘤活性 。对“5-(3-氯苯基)噻唑-2-胺”的研究可能会导致开发可用于癌症治疗的新型抗肿瘤药物。
神经保护剂
噻唑环存在于具有神经保护作用的化合物中。 “5-(3-氯苯基)噻唑-2-胺”衍生物可以被研究用于其保护神经元免受损伤的潜力,这对于阿尔茨海默病和帕金森病等疾病至关重要 。
抗炎和镇痛特性
据报道噻唑衍生物具有抗炎和镇痛活性 。“5-(3-氯苯基)噻唑-2-胺”可能是设计减轻疼痛和减少各种疾病炎症的药物的关键支架。
作用机制
Target of Action
Thiazole derivatives, which include 5-(3-chlorophenyl)thiazol-2-amine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
Thiazole compounds are known to interact with various biological targets due to their aromaticity, which is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic and nucleophilic substitutions, potentially leading to various biological effects .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, potentially leading to a range of biological effects .
Pharmacokinetics
The physical properties of thiazole compounds, such as their solubility in water, alcohol, and ether, may influence their bioavailability .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the action of thiazole compounds .
生化分析
Biochemical Properties
5-(3-Chlorophenyl)thiazol-2-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound has been shown to interact with topoisomerase II, an enzyme crucial for DNA replication and cell division . This interaction leads to the stabilization of the enzyme-DNA complex, resulting in DNA double-strand breaks and subsequent cell death. Additionally, 5-(3-Chlorophenyl)thiazol-2-amine exhibits inhibitory effects on certain kinases, which are enzymes that play a pivotal role in cell signaling pathways .
Cellular Effects
The effects of 5-(3-Chlorophenyl)thiazol-2-amine on various cell types and cellular processes are profound. In cancer cells, the compound induces apoptosis by disrupting the mitochondrial membrane potential and activating caspases, which are enzymes involved in programmed cell death . Furthermore, 5-(3-Chlorophenyl)thiazol-2-amine has been observed to inhibit cell proliferation by arresting the cell cycle at the G2/M phase . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, 5-(3-Chlorophenyl)thiazol-2-amine exerts its effects through several mechanisms. The compound binds to the ATP-binding site of kinases, leading to the inhibition of their activity . This inhibition disrupts downstream signaling pathways, resulting in altered gene expression and cellular responses. Additionally, 5-(3-Chlorophenyl)thiazol-2-amine interacts with DNA, causing structural changes that impede transcription and replication processes . The compound’s ability to induce oxidative stress further contributes to its cytotoxic effects on cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(3-Chlorophenyl)thiazol-2-amine have been studied over various time points. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over extended periods . Short-term exposure to 5-(3-Chlorophenyl)thiazol-2-amine results in immediate cytotoxic effects, while long-term exposure leads to sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects highlight the compound’s potential for both acute and chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-(3-Chlorophenyl)thiazol-2-amine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, 5-(3-Chlorophenyl)thiazol-2-amine can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity.
Metabolic Pathways
5-(3-Chlorophenyl)thiazol-2-amine is involved in several metabolic pathways. The compound undergoes phase I and phase II metabolism, primarily in the liver . During phase I metabolism, 5-(3-Chlorophenyl)thiazol-2-amine is oxidized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates . These intermediates are subsequently conjugated with glutathione or glucuronic acid during phase II metabolism, facilitating their excretion from the body . The compound’s metabolism can influence its pharmacokinetics and overall therapeutic efficacy.
Transport and Distribution
Within cells and tissues, 5-(3-Chlorophenyl)thiazol-2-amine is transported and distributed through various mechanisms. The compound is known to interact with specific transporters, such as P-glycoprotein, which facilitates its efflux from cells . Additionally, 5-(3-Chlorophenyl)thiazol-2-amine can bind to plasma proteins, affecting its distribution and bioavailability . The compound’s ability to accumulate in certain tissues, such as the liver and kidneys, further influences its pharmacological effects .
Subcellular Localization
The subcellular localization of 5-(3-Chlorophenyl)thiazol-2-amine plays a crucial role in its activity and function. The compound has been observed to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, 5-(3-Chlorophenyl)thiazol-2-amine interacts with various cytosolic proteins and enzymes, influencing cellular metabolism and signaling pathways . In the nucleus, the compound binds to DNA and transcription factors, modulating gene expression and cellular responses . The subcellular localization of 5-(3-Chlorophenyl)thiazol-2-amine is essential for understanding its mechanism of action and therapeutic potential.
属性
IUPAC Name |
5-(3-chlorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKXBEAXNVKWQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734141 | |
| Record name | 5-(3-Chlorophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249447-08-2 | |
| Record name | 5-(3-Chlorophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-({[(Oxolan-2-yl)methyl]sulfanyl}methyl)cyclopentan-1-ol](/img/structure/B1488131.png)
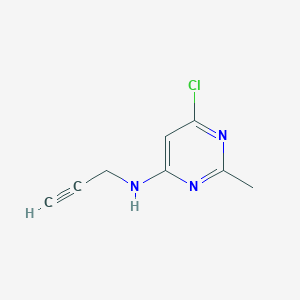
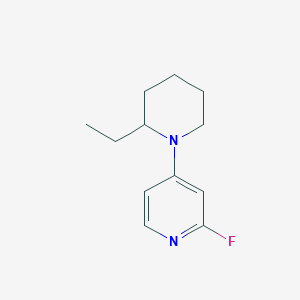
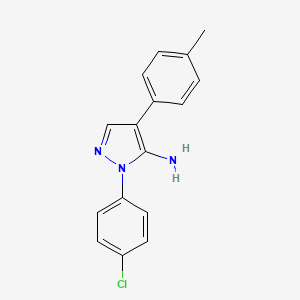
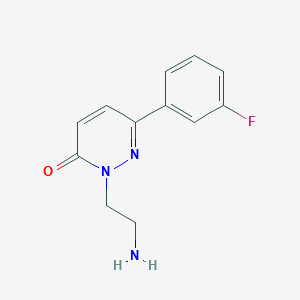
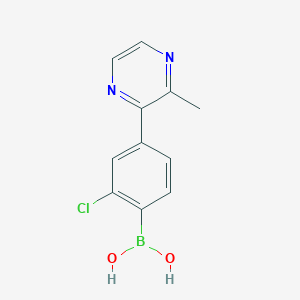
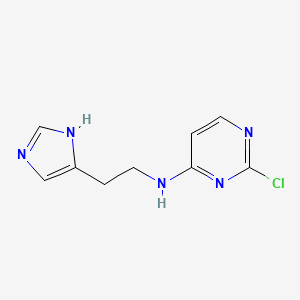
![1-{[(1-Phenylethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488145.png)
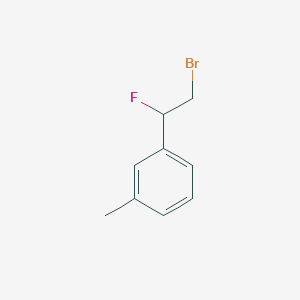

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488151.png)
